molecular formula C16H12Cl2FNO3 B2656033 4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate CAS No. 338404-22-1

4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate

Cat. No.: B2656033
CAS No.: 338404-22-1
M. Wt: 356.17
InChI Key: PITILSOIRMQQHL-UKWGHVSLSA-N
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Description

4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is a useful research compound. Its molecular formula is C16H12Cl2FNO3 and its molecular weight is 356.17. The purity is usually 95%.
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Scientific Research Applications

Photodehalogenation and Photostabilization

A study by Protti et al. (2012) explores the photodehalogenation of fluoro or chlorobenzene derivatives, generating triplet and singlet phenyl cations and potentially benzyne. This process leads to various products, indicating the direct effect of substituents like SiMe3 and SnMe3 groups on the photophysics and primary dehalogenation of similar molecules. Such insights could be relevant for understanding the photostability and reactivity of "4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate" under similar conditions (Protti et al., 2012).

Fluorinated Polymers

Hamciuc et al. (2005) report on new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, prepared by solution polycondensation reaction of aromatic diamines with an aromatic dianhydride. These polymers exhibit high thermal stability, solubility in polar organic solvents, and blue fluorescence. The presence of fluorine in the polymer backbone could suggest applications of "this compound" in the synthesis of similar high-performance materials (Hamciuc et al., 2005).

Fluorescent Probes and Sensors

A study by Kuimova et al. (2008) demonstrates the use of a molecular rotor, 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene, for measuring the viscosity of live cells via fluorescence lifetime imaging. This approach, based on the viscosity-dependent twisting of the phenyl group, could be analogous to applications for "this compound" in designing fluorescent probes for biological systems, considering the structural similarities and potential for fluorescence modulation (Kuimova et al., 2008).

Properties

IUPAC Name

(4-fluorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO3/c17-14-2-1-3-15(18)13(14)10-22-20-9-8-16(21)23-12-6-4-11(19)5-7-12/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITILSOIRMQQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175094
Record name 4-Fluorophenyl 3-[[(2,6-dichlorophenyl)methoxy]imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338404-22-1
Record name 4-Fluorophenyl 3-[[(2,6-dichlorophenyl)methoxy]imino]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338404-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenyl 3-[[(2,6-dichlorophenyl)methoxy]imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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